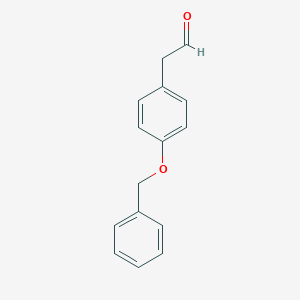

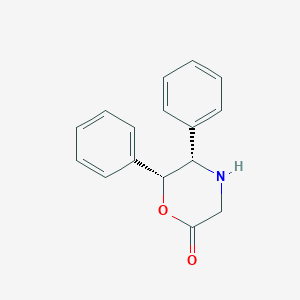

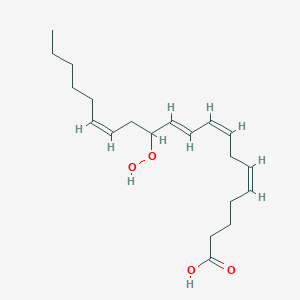

(5S,6R)-5,6-diphenyl-2-morpholinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S,6R)-5,6-diphenyl-2-morpholinone is a useful research compound. Its molecular formula is C16H15NO2 and its molecular weight is 253.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Raman Spectroscopy

(5S,6R)-5,6-diphenyl-2-morpholinone has been used in enantioselective Raman (esR) spectroscopy studies. The molecule, diluted in dimethyl sulfoxide (DMSO), served as a proof-of-concept to determine the enantiomeric fraction using partial least-squares regression (PLSR). This method is essential for process analytical technology (PAT) in pharmaceutical applications (Rullich & Kiefer, 2019).

Asymmetric Synthesis of Amino Acids

The compound has been utilized in the asymmetric synthesis of N‐tert‐Butoxycarbonyl α‐amino acids. This synthesis involves multiple steps and reagents, showcasing the compound's role in creating complex organic molecules (Williams et al., 2003).

Tuberculosis Treatment Research

In the field of tuberculosis treatment, derivatives of morpholinone, including this compound, have been explored. Specifically, the replacement of a thiomorpholine moiety with a morpholine one in certain compounds showed promise in treating tuberculosis, as demonstrated in an acute murine TB infection model (Poce et al., 2013).

Antioxidative and Anti-Inflammatory Properties

A study identified new morpholine alkaloids with significant antioxidative and anti-inflammatory activities. These compounds were derived from red seaweed and demonstrated better efficacy than some non-steroidal anti-inflammatory drugs (NSAIDs) (Makkar & Chakraborty, 2018).

Surface Plasmon Resonance-Based Assays

Surface plasmon resonance (SPR) methods for quantifying morpholino compounds, including derivatives of this compound, have been developed. These methods are essential for determining the pharmacokinetics and pharmacodynamics of Morpholino oligomers in research and therapeutic applications (Boutilier & Moulton, 2017).

Synthesis of Glycopyranosylidene-Spiro-Morpholinones

The compound has been used in the synthesis of glycopyranosylidene-spiro-morpholinones. This process involves creating new morpholine rings and exploring their applications, especially in the field of glycogen phosphorylase inhibition (Kánya, Kun, & Somsák, 2022).

Drug Synthesis and Molecular Diversity

This compound has been involved in the synthesis of diverse drug molecules, such as aprepitant, a potent human NK-1 receptor antagonist. This showcases its role in creating enantiomerically pure compounds for therapeutic use (Elati et al., 2007).

Biodegradable Polymer Research

Morpholine-2,5-dione derivatives, including this compound, are studied for their use in synthesizing biodegradable materials, especially in medical applications. Their role in the preparation of biodegradable polymers and drug delivery systems is of significant interest (Yu, 2015).

Properties

IUPAC Name |

(5S,6R)-5,6-diphenylmorpholin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c18-14-11-17-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10,15-17H,11H2/t15-,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPOSIZJPSDSIL-JKSUJKDBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)O[C@@H]([C@@H](N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438623 |

Source

|

| Record name | (5S,6R)-5,6-diphenyl-2-morpholinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144538-22-7 |

Source

|

| Record name | (5S,6R)-5,6-diphenyl-2-morpholinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122715.png)